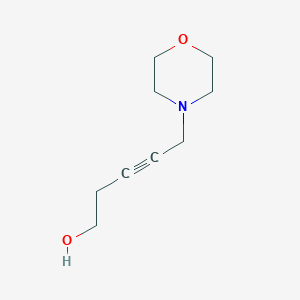

5-Morpholin-4-ylpent-3-yn-1-ol

Description

Contextualization within Alkyne-Functionalized Amines and Alcohols

5-Morpholin-4-ylpent-3-yn-1-ol is a prime example of an alkyne-functionalized amine and alcohol, a class of compounds also known as propargylamines when the amine is adjacent to the alkyne. acs.orgkcl.ac.uknih.gov These molecules are highly versatile building blocks in organic synthesis. The alkyne group, with its linear geometry and reactive π-bonds, can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and reductions. acs.orgrsc.org The presence of both an amino group and a hydroxyl group further expands its synthetic utility, allowing for the introduction of diverse functionalities and the construction of complex molecular frameworks. researchgate.net These functional groups can also influence the molecule's physical and biological properties.

Importance of the Morpholine (B109124) Moiety in Contemporary Chemical Research

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a highly valued structural motif in medicinal chemistry. nih.govnih.govbiosynce.com It is often incorporated into drug candidates to enhance their pharmacological profiles. nih.govnih.gov The presence of the oxygen atom increases polarity and the potential for hydrogen bonding, which can improve a molecule's solubility and interactions with biological targets. biosynce.comresearchgate.net The nitrogen atom provides a basic center that can be crucial for receptor binding or for modulating the pharmacokinetic properties of a drug. nih.govbiosynce.com Consequently, the morpholine moiety is found in a wide range of approved drugs and experimental bioactive molecules, where it contributes to activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.netresearchgate.net Its inclusion in this compound suggests potential applications in the development of new therapeutic agents.

Overview of Synthetic Challenges and Opportunities for Pent-3-yn-1-ol Scaffolds

The pent-3-yn-1-ol scaffold is a key structural element of this compound. The synthesis of such propargylic alcohols and their derivatives presents both challenges and opportunities for organic chemists. A common and powerful method for the synthesis of related propargylamines is the Mannich reaction, which involves the condensation of a terminal alkyne, an amine (like morpholine), and an aldehyde (such as formaldehyde). researchgate.netlookchem.comsciforum.net This three-component reaction is highly atom-economical and can be catalyzed by various metals, with copper being a frequent choice. researchgate.netlookchem.com

Challenges in the synthesis can include controlling regioselectivity and preventing side reactions. However, the development of modern catalytic systems has provided efficient and mild conditions for these transformations. researchgate.netlookchem.com The resulting propargylic alcohol can be a versatile intermediate. For instance, the hydroxyl group can be oxidized or transformed into other functional groups, while the alkyne can undergo a variety of coupling reactions to build more complex molecules. acs.org The "alkyne zipper" reaction, an isomerization process, could potentially be used to move the triple bond to a terminal position, further expanding its synthetic possibilities. mdpi.com

Interdisciplinary Relevance in Organic Synthesis and Pharmaceutical Science

The unique combination of functional groups in this compound makes it a molecule of significant interdisciplinary interest, bridging organic synthesis and pharmaceutical science. nih.govnih.govgndu.ac.in In organic synthesis, this compound can serve as a versatile building block for the creation of a diverse range of more complex molecules and heterocyclic scaffolds. acs.orgnih.govresearchgate.net The alkyne functionality is particularly valuable for its participation in click chemistry and other modern coupling reactions. acs.orgrsc.org

From a pharmaceutical science perspective, the structural motifs present in this compound are associated with a wide spectrum of biological activities. grantome.comnih.govresearchgate.net The morpholine ring is a well-established pharmacophore, and the propargylamine (B41283) skeleton is found in several neuroprotective drugs. nih.govrsc.org Therefore, this compound and its derivatives could be investigated for their potential as novel therapeutic agents. The ability to readily modify the molecule at the alcohol, alkyne, and morpholine positions allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

5-morpholin-4-ylpent-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h11H,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIBWUJUNQVDOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398833 | |

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550302-86-8 | |

| Record name | 5-morpholin-4-ylpent-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Morpholin 4 Ylpent 3 Yn 1 Ol

Retrosynthetic Analysis of the 5-Morpholin-4-ylpent-3-yn-1-ol Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comub.edu For this compound, the primary disconnections can be made at the C-N bond of the morpholine (B109124) and the C-C bonds of the pentynol backbone.

One logical retrosynthetic approach involves a disconnection at the nitrogen-carbon bond, identifying morpholine and a suitable pentynol derivative as key precursors. This strategy simplifies the synthesis to the formation of an appropriate electrophile from the pentynol scaffold that can then react with morpholine as a nucleophile.

A second approach focuses on disconnecting the carbon-carbon bonds of the alkyne. This could involve a C(sp)-C(sp2) disconnection, suggesting a cross-coupling reaction like the Sonogashira coupling, or a C(sp)-C(sp3) disconnection, pointing towards an alkylation of a terminal alkyne. organic-chemistry.org

These disconnections lead to a synthetic tree with various potential starting materials and intermediates, allowing for the selection of the most efficient and practical synthetic route.

Alkylation and Substitution Approaches for Morpholine Integration

A key step in the synthesis of this compound is the formation of the C-N bond between the morpholine ring and the pentynol chain. This is typically achieved through nucleophilic substitution or alkylation reactions.

Morpholine is a secondary amine and a good nucleophile, readily participating in substitution reactions. nih.gov In the context of synthesizing the target molecule, morpholine can act as the nucleophile, attacking an electrophilic carbon on a pentynol derivative. A common strategy involves converting the terminal hydroxyl group of a precursor into a good leaving group, such as a tosylate or a halide.

For instance, a precursor like 5-chloropent-3-yn-1-ol could be reacted with morpholine in the presence of a base to yield the desired product. The base serves to deprotonate the morpholine, increasing its nucleophilicity.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 5-halopent-3-yn-1-ol | Morpholine | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | This compound |

This nucleophilic substitution approach is a straightforward and widely used method for the formation of C-N bonds.

An alternative perspective is the alkylation of the pent-3-yn-1-ol scaffold. In this scenario, a precursor containing the morpholine moiety and a suitable leaving group would react with a nucleophilic form of pent-3-yn-1-ol. However, a more common and practical approach involves the reaction of a morpholine-containing electrophile with a terminal alkyne precursor, which is then further elaborated.

A more direct alkylation strategy would involve the reaction of a pentynol derivative that has been activated at the 5-position with morpholine. This is essentially the same reaction as the nucleophilic substitution described above, viewed from the perspective of the pentynol scaffold being the substrate for alkylation by the amine.

Alkyne Formation Strategies

The internal alkyne in this compound can be constructed through various synthetic methods, including the elaboration of a terminal alkyne or through carbon-carbon bond-forming cross-coupling reactions.

A versatile strategy for the synthesis of internal alkynes involves the use of terminal alkynes as key building blocks. nih.govorganic-chemistry.orgresearchgate.net Terminal alkynes are weakly acidic and can be deprotonated by a strong base to form a nucleophilic acetylide anion. libretexts.org This acetylide can then participate in nucleophilic substitution reactions. libretexts.orgyoutube.com

For the synthesis of this compound, a plausible route would start with propargyl alcohol. The terminal alkyne of propargyl alcohol can be deprotonated, and the resulting acetylide can react with a morpholine-containing electrophile, such as N-(2-chloroethyl)morpholine.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Intermediate |

| Propargyl alcohol | Strong Base (e.g., n-BuLi) | Anhydrous solvent (e.g., THF) | Lithium propargyl alcoholate |

| Lithium propargyl alcoholate | N-(2-chloroethyl)morpholine | - | This compound |

This method allows for the stepwise construction of the carbon skeleton and the introduction of the morpholine moiety.

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.netnih.gov While not directly applicable to the synthesis of the aliphatic chain in this compound in its classic form, variations of this methodology can be employed to construct precursors.

A more relevant application of cross-coupling for this target molecule would be an "inverse Sonogashira" type reaction, where an iodoalkyne is coupled with a suitable organometallic reagent. nih.gov However, a more straightforward approach would be to use Sonogashira coupling to synthesize a more complex precursor which is then modified to yield the final product.

For instance, a terminal alkyne containing the morpholine moiety could be coupled with a vinyl halide that also possesses a protected alcohol. Subsequent reduction of the double bond would lead to the desired saturated chain.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| 4-(prop-2-yn-1-yl)morpholine | Vinyl halide with protected alcohol | Pd catalyst, Cu(I) cocatalyst, base | Coupled product |

While a more complex route, cross-coupling reactions offer a high degree of control and are a cornerstone of modern organic synthesis.

Hydroxyl Group Introduction and Manipulation

A crucial step in the synthesis of this compound is the formation of the primary alcohol. This is typically achieved by the reduction of a corresponding carbonyl precursor or through other hydroxylation pathways.

The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a fundamental transformation in organic synthesis. libretexts.org For the synthesis of this compound, a precursor such as 5-morpholin-4-ylpent-3-yn-1-al would be the direct substrate for reduction to the desired primary alcohol.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgpressbooks.pub NaBH₄ is a milder reagent, often preferred for its safety and ease of handling, and is highly effective for the reduction of aldehydes and ketones. libretexts.org LiAlH₄ is a much stronger reducing agent and can reduce a wider range of carbonyl compounds, including carboxylic acids and esters, but requires more stringent anhydrous reaction conditions. libretexts.orgpressbooks.pub

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. pressbooks.pub This is followed by a work-up step, typically with an acid, to protonate the resulting alkoxide and yield the alcohol. libretexts.org

For the specific case of propargylic alcohols, the reduction of α,β-alkynyl ketones is a direct route. organic-chemistry.org For instance, a chiral spiro iridium catalyst has been used for the hydrogenation of alkynyl ketones to provide propargylic alcohols with high enantiomeric excess, using sodium formate (B1220265) and ethanol (B145695) as the hydrogen source. organic-chemistry.org

Table 1: Common Reducing Agents for Carbonyl to Alcohol Transformation

| Reagent | Formula | Typical Substrates | Solvents | Notes |

| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones | Water, Alcohols | Safe and easy to handle. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Aldehydes, Ketones, Esters, Carboxylic Acids | Ether, THF | Highly reactive, reacts violently with water. libretexts.org |

| Diisobutylaluminum Hydride | DIBAL-H | Esters, Lactones (to aldehydes or alcohols) | Toluene, THF | Can be controlled at low temperatures. beilstein-journals.org |

Beyond the reduction of carbonyls, other methods can be employed to introduce a hydroxyl group into an alkyne-containing molecule. One such strategy is the hydroboration-oxidation of a terminal alkyne. This two-step process involves the anti-Markovnikov addition of a borane (B79455) reagent across the carbon-carbon triple bond, followed by oxidation with hydrogen peroxide in a basic solution. jove.com This sequence, when applied to a terminal alkyne, results in the formation of an aldehyde, which can then be reduced to the primary alcohol as described above. jove.com

Another approach involves the functionalization of alkynes via vinylsilane intermediates. nih.gov A regioselective hydrosilylation of an alkyne, catalyzed by a ruthenium complex, can generate a vinylsilane. Subsequent oxidative cleavage of the carbon-silicon bond can lead to the formation of a hydroxyl group. nih.gov

Stereoselective Synthesis of this compound and its Analogs

While this compound itself is achiral, the introduction of substituents on the carbon backbone could create stereocenters. The stereoselective synthesis of related chiral propargylic alcohols and amino alcohols is a well-developed field.

The asymmetric addition of terminal alkynes to aldehydes is a powerful method for generating chiral propargylic alcohols. acs.orgorganic-chemistry.org This can be achieved using a zinc-based catalyst system with a chiral amino alcohol ligand, such as N-methylephedrine. acs.orgorganic-chemistry.orgorganic-chemistry.org This method is advantageous as it uses readily available starting materials and the chiral additive is inexpensive and recoverable. acs.orgorganic-chemistry.org

Copper-catalyzed asymmetric propargylic substitution has also emerged as a robust method for creating sterically congested carbon stereocenters. nih.gov Chiral phosphoric acids and transition metal catalysts, particularly copper and ruthenium, have shown prominence in these transformations. nih.gov Furthermore, gold catalysis, often in cooperation with a chiral organocatalyst, has been successfully applied to a broad range of asymmetric alkyne functionalizations. bohrium.com

Table 2: Examples of Chiral Catalysts in Propargylic Alcohol Synthesis

| Metal/Catalyst System | Chiral Ligand/Additive | Substrates | Key Features |

| Zn(OTf)₂ | (+)-N-Methylephedrine | Terminal Alkynes, Aldehydes | High enantioselectivity (up to 99% ee), mild conditions. acs.orgorganic-chemistry.org |

| In(III)/BINOL | BINOL | Terminal Alkynes, Aldehydes | Broad substrate generality, high enantioselectivity. organic-chemistry.org |

| Copper(I) | Bis(oxazoline) ligands | Alkynes, Quinolones | Facially selective alkynylation. nih.gov |

| Chiral Spiro Iridium | Spiro-type ligands | Alkynyl Ketones | Asymmetric transfer hydrogenation. organic-chemistry.org |

The synthesis of chiral amino alcohols is of significant interest due to their prevalence in biologically active molecules. westlake.edu.cnacs.org Asymmetric synthesis of γ-amino alcohols has been achieved through copper-catalyzed hydroamination of unprotected allylic alcohols, providing excellent regio- and enantioselectivity. acs.org

A chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, utilizing a radical polar crossover strategy, offers a modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn This method allows for the precise control of both chemical and stereochemical selectivity. westlake.edu.cn Furthermore, the reduction of β-hydroxy-N-sulfinyl imines can provide both syn- and anti-1,3-amino alcohol derivatives with high diastereomeric ratios. nih.gov

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduction of waste by combining multiple synthetic steps into a single operation without isolating intermediates. rsc.org The scaffold of this compound, containing an amine, an alkyne, and an alcohol, is well-suited for construction via such strategies.

The A³ coupling (Aldehyde-Alkyne-Amine) is a prominent MCR for the synthesis of propargylamines. rsc.orgnih.gov In a typical A³ coupling, an aldehyde, a terminal alkyne, and a secondary amine are reacted in the presence of a catalyst, often a copper or gold salt, to form the corresponding propargylamine (B41283). mdpi.comnih.gov To synthesize a structure like this compound, one could envision an A³ coupling between morpholine, an aldehyde bearing a protected hydroxyl group (e.g., 3-(tert-butyldimethylsilyloxy)propanal), and acetylene, followed by deprotection.

Variations of this reaction exist, such as starting from an alcohol which is oxidized in situ to the aldehyde before the coupling reaction. mdpi.com Metal-free A³ coupling reactions have also been developed, sometimes utilizing magnetized water to promote the reaction. researchgate.net These multicomponent approaches dramatically shorten synthetic sequences and are considered green synthetic methods. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is pivotal in developing sustainable and environmentally benign manufacturing processes. The primary synthetic route to this compound, and propargylamines in general, is the A³ coupling reaction, which involves the condensation of an aldehyde, an amine, and a terminal alkyne. d-nb.infoajgreenchem.com For this compound, this involves the reaction of formaldehyde, morpholine, and but-3-yn-1-ol. The inherent nature of this multicomponent reaction (MCR) aligns well with several green chemistry principles, particularly atom economy. exlibrisgroup.com

Atom Economy

The A³ coupling reaction is a prime example of an atom-economical synthesis, as it combines three reactant molecules into a single product with the formation of only one molecule of water as a byproduct. d-nb.info This maximizes the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. nih.govresearchgate.net The percent atom economy for such a reaction is typically very high, which is a significant advantage over traditional multi-step synthetic routes that often involve stoichiometric reagents and generate substantial waste.

Catalysis

The choice of catalyst is crucial in the green synthesis of propargylamines. While traditional methods have employed various metal catalysts, a green chemistry approach focuses on catalysts that are non-toxic, efficient, and recyclable.

Benign Metal Catalysts: There has been a shift towards using more environmentally friendly and less toxic metals such as copper, silver, and gold. ajgreenchem.com Copper-based catalysts, in particular, have been shown to be effective for A³ coupling reactions and are more abundant and less expensive than precious metals.

Heterogeneous and Recyclable Catalysts: To simplify product purification and minimize metal leaching into the product, heterogeneous catalysts are preferred. These solid-supported catalysts can be easily separated from the reaction mixture by filtration and can often be reused multiple times without a significant loss of activity, which is both economically and environmentally advantageous. d-nb.info Examples include copper-modified zeolites and polymer-supported copper complexes. d-nb.info

Metal-Free Synthesis: An even greener approach is the development of metal-free A³ coupling reactions. exlibrisgroup.com These methods avoid the use of any metal catalyst, thereby eliminating concerns about metal toxicity and contamination of the final product. While some metal-free approaches may require more stringent conditions like higher temperatures, ongoing research aims to develop milder and more efficient metal-free protocols. d-nb.info

Solvent Selection

Solvents are a major contributor to the environmental impact of chemical processes. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether.

Green Solvents: Water is an ideal green solvent for many reactions due to its non-toxicity, non-flammability, and availability. ajgreenchem.com The A³ coupling reaction has been successfully carried out in water, which can also enhance reaction rates in some cases due to the hydrophobic effect. ajgreenchem.com Other green solvents that could be considered include bio-based solvents and supercritical fluids.

Solvent-Free Conditions: Performing the reaction under solvent-free or "neat" conditions is another excellent green alternative. d-nb.info This approach minimizes waste and can sometimes lead to shorter reaction times and higher yields.

Renewable Feedstocks

A long-term goal of green chemistry is the use of renewable resources as starting materials. While the immediate precursors for this compound (formaldehyde, morpholine, and but-3-yn-1-ol) are traditionally derived from petrochemical sources, research into bio-based routes for these types of building blocks is an active area. The development of synthetic pathways from biomass to key chemical intermediates could further enhance the green credentials of this synthesis.

The following table summarizes various green catalytic systems that have been applied to A³ coupling reactions, which are analogous to the synthesis of this compound.

| Catalyst System | Solvent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Cu(I)-modified Zeolites | Solvent-free | 80 °C | Heterogeneous, reusable, solvent-free. | d-nb.info |

| Gold Nanoparticles (Au/S. lavandulifolia) | - | Room Temperature | Green synthesis of catalyst, heterogeneous, recyclable, mild conditions. | |

| NHC-Silver(I) and Gold(I) Complexes | Water or Solvent-free | Varies | Use of less toxic metals, sustainable reaction conditions. | ajgreenchem.com |

| Polymer-Supported Copper(II)-Bipyridine Complex | Solvent-free | Varies | High turnover number, excellent atom economy on a larger scale, recyclable. | |

| Metal-Free (Decarboxylative Coupling) | Toluene | 120 °C | Avoids metal catalysts, environmentally friendly. |

Chemical Reactivity and Transformation Pathways of 5 Morpholin 4 Ylpent 3 Yn 1 Ol

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various pericyclic reactions. Its reactivity is influenced by the adjacent propargylic position, which is substituted with a morpholine (B109124) ring, and the homo-propargylic position, which bears a hydroxyl group. Propargylamines are a valuable class of compounds with wide applications in medicinal chemistry and organic synthesis. kcl.ac.ukbeilstein-journals.orgresearchgate.net

Hydration and Hydroamination Reactions

While specific studies on the hydration and hydroamination of 5-Morpholin-4-ylpent-3-yn-1-ol are not extensively documented in publicly available literature, the reactivity of functionalized internal alkynes is well-established.

Hydration: Acid-catalyzed hydration of internal alkynes typically proceeds via an enol intermediate to yield a ketone. For an unsymmetrical internal alkyne like this compound, this reaction would likely produce a mixture of two constitutional isomers: 5-(morpholin-4-yl)pentan-3-one and 4-(morpholin-4-yl)pentan-2-one, with the regioselectivity being influenced by the electronic effects of the substituents.

Hydroamination: The addition of an N-H bond across the alkyne, can be catalyzed by various transition metals. This reaction would lead to the formation of enamines or imines, which can be valuable intermediates for further functionalization.

Cycloaddition Reactions (e.g., Azide-Alkyne Cycloaddition/Click Chemistry)

The alkyne functionality is a prime substrate for cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comresearchgate.netacs.org The reaction involves the coupling of a terminal alkyne with an azide (B81097), but internal alkynes can also participate, albeit sometimes requiring more forcing conditions. Given the structure of this compound, it would react with an azide in the presence of a suitable catalyst to form a highly functionalized triazole, incorporating the morpholine and hydroxyl moieties into the final product.

The versatility of this reaction is demonstrated by its wide application in bioconjugation, materials science, and pharmaceutical development. nih.govrsc.org The reaction is known for its high yields and tolerance of a broad range of functional groups. mdpi.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Alkyne | Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | mdpi.comacs.org |

| Alkyne | Azide | Ruthenium | 1,5-disubstituted 1,2,3-triazole | acs.org |

| Propargylamine (B41283) | Aryl Azide | t-BuOK | 5-amino-1,2,3-triazole | researchgate.net |

Hydrogenation and Deuteration Studies

The alkyne group can be selectively reduced to either a cis-(Z)-alkene, a trans-(E)-alkene, or fully reduced to an alkane, depending on the reaction conditions and catalysts employed.

Hydrogenation:

Semihydrogenation (Z-alkene): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or a nickel-based catalyst can selectively produce the cis-alkene, (Z)-5-Morpholin-4-ylpent-3-en-1-ol. nih.govresearchgate.net

Semihydrogenation (E-alkene): Dissolving metal reduction, such as with sodium in liquid ammonia, typically yields the trans-alkene, (E)-5-Morpholin-4-ylpent-3-en-1-ol.

Full Hydrogenation: Complete reduction to the corresponding alkane, 5-Morpholin-4-ylpentan-1-ol, can be achieved using catalysts like palladium on carbon (Pd/C) with a hydrogen atmosphere. nih.gov

Deuteration: The selective incorporation of deuterium (B1214612) atoms is a valuable tool in mechanistic studies and for creating isotopically labeled compounds. marquette.edu Transfer deuteration methods using deuterium sources like D₂O or deuterated silanes, often with copper or nickel catalysts, can produce deuterated alkenes or alkanes with high levels of deuterium incorporation and stereoselectivity. nih.govbohrium.commarquette.edu For instance, electrochemical methods using a nickel foam catalyst and deuterated water have been shown to be effective for the semideuteration of functionalized alkynes to Z-alkenes. nih.govresearchgate.net

| Reaction | Catalyst/Reagent | Primary Product | Stereochemistry | Ref. |

| Semihydrogenation | Lindlar's Catalyst | (Z)-Alkene | cis | nih.gov |

| Semihydrogenation | Na/NH₃ | (E)-Alkene | trans | |

| Full Hydrogenation | Pd/C, H₂ | Alkane | n/a | nih.gov |

| Semideuteration | Ni-foam, D₂SO₄/D₂O | (Z)-Deuterated Alkene | cis | nih.govresearchgate.net |

| Transfer Deuteration | Cu(OAc)₂, Si-D source | Deuterated Alkane | n/a | bohrium.commarquette.edu |

Oxidative Cleavage Reactions of Alkynes

Strong oxidizing agents can cleave the carbon-carbon triple bond, typically yielding carboxylic acids. libretexts.orgopenochem.org This reaction can be used to determine the position of the triple bond within a molecule. jove.comorgoreview.com

Ozonolysis: Reaction with ozone (O₃) followed by an oxidative workup will cleave the triple bond of this compound. This would be expected to produce morpholine-4-acetic acid and 3-hydroxypropanoic acid. libretexts.orgopenochem.orgorgoreview.com

Permanganate (B83412) Oxidation: Treatment with a strong oxidizing agent like potassium permanganate (KMnO₄) under hot, basic conditions, followed by acidification, also results in cleavage of the alkyne to form carboxylic acids. libretexts.orgopenochem.orgjove.comorgoreview.com More modern methods using reagents like RuO₂/Oxone can also achieve this transformation efficiently. organic-chemistry.org

Reactions of the Hydroxyl Group

The primary hydroxyl group in this compound is a versatile handle for introducing a variety of other functional groups through esterification and etherification reactions.

Esterification and Etherification

Esterification: The hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid (Fischer esterification), an acid chloride, or an acid anhydride (B1165640). These reactions are often catalyzed by an acid or a base. For example, reaction with acetic anhydride in the presence of a base like pyridine (B92270) would yield 5-morpholin-4-ylpent-3-yn-1-yl acetate. Carbodiimide-mediated coupling is another common method for forming esters from alcohols and carboxylic acids. acs.org

Etherification: Conversion of the hydroxyl group to an ether can be accomplished through various methods. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. acs.org Other methods, such as bismuth(III)-catalyzed reductive coupling with carbonyl compounds, can form ethers under non-basic conditions. liverpool.ac.uk

These modifications of the hydroxyl group are crucial for altering the molecule's physical properties (like solubility and lipophilicity) and for linking it to other molecular scaffolds.

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol moiety of this compound can be selectively oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. The oxidation of propargyl alcohols is a well-established transformation in organic synthesis. researchgate.netrsc.orgnih.gov

Common methods for the oxidation of primary alcohols to aldehydes involve reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions. researchgate.net For the conversion to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are typically employed. It is important to note that the oxidation of propargyl alcohols can sometimes be capricious and may lead to rearrangements or other side products. thieme-connect.com

The selective oxidation of propargylic alcohols to the corresponding aldehydes and ketones can be achieved under mild conditions using catalytic systems. nih.gov For instance, a system employing copper(I) iodide, 4-dimethylaminopyridine (B28879) (DMAP), and TEMPO under an oxygen atmosphere can efficiently convert primary propargyl alcohols to their aldehydes. nih.gov Another efficient method utilizes TEMPO in conjunction with calcium hypochlorite. rsc.org These methods offer advantages in terms of selectivity and milder reaction conditions compared to traditional stoichiometric oxidants.

An overview of potential oxidation reactions of this compound is presented in the table below.

| Starting Material | Product | Reagents and Conditions |

| This compound | 5-Morpholin-4-ylpent-3-yn-1-al | PCC, CH2Cl2; or (COCl)2, DMSO, Et3N |

| This compound | 5-Morpholin-4-ylpent-3-ynoic acid | KMnO4, H2O, heat; or CrO3, H2SO4, acetone |

| This compound | 5-Morpholin-4-ylpent-3-yn-1-al | CuI, DMAP, TEMPO, O2, CH3CN, rt |

Derivatization for Prodrug or Conjugate Formation

The primary alcohol of this compound serves as a key handle for derivatization to form prodrugs or for conjugation to other molecules, such as antibodies in antibody-drug conjugates (ADCs). nih.govgoogle.commdpi.comthno.org Esterification or etherification of the alcohol can be employed to attach various promoieties that can be cleaved in vivo to release the active parent compound.

For instance, the alcohol can be reacted with a carboxylic acid, acid chloride, or anhydride to form an ester linkage. This is a common strategy in prodrug design. Similarly, the alcohol can be used for conjugation to linkers in the synthesis of ADCs. nih.govmdpi.com These linkers often contain a terminal functional group that can react with the alcohol. The resulting conjugates combine the targeting specificity of an antibody with the cytotoxic potential of the drug molecule. nih.gov

The synthesis of such conjugates often involves multi-step procedures. For example, a linker can be attached to the drug molecule, and the resulting drug-linker intermediate is then conjugated to the antibody. google.com The specific chemistry used for conjugation depends on the functional groups available on the antibody and the linker.

Reactivity of the Morpholine Nitrogen

The nitrogen atom of the morpholine ring in this compound is a tertiary amine, which imparts characteristic reactivity to this part of the molecule.

While the lone pair on the nitrogen atom of the morpholine ring is available for nucleophilic attack, its reactivity is generally lower than that of acyclic tertiary amines or other cyclic amines like piperidine (B6355638) and pyrrolidine (B122466). nih.gov The presence of the oxygen atom in the morpholine ring withdraws electron density, reducing the nucleophilicity of the nitrogen. Despite this, the nitrogen can still participate in certain nucleophilic reactions.

Amidation reactions directly involving the tertiary nitrogen of the morpholine ring are not feasible as it lacks a proton for removal after acylation. However, the morpholine moiety itself can be introduced into other molecules via nucleophilic substitution or reductive amination, although this is not a reaction of this compound itself but rather a synthesis of it or its analogs.

As a tertiary amine, the morpholine nitrogen readily reacts with acids to form salts. This is a common strategy to improve the aqueous solubility and crystalline properties of amine-containing compounds. For example, reaction with hydrochloric acid or maleic acid would yield the corresponding hydrochloride or maleate (B1232345) salt. google.com

Furthermore, the nitrogen atom can undergo quaternization by reacting with alkyl halides or other alkylating agents. google.comgoogle.com This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkylating agent, resulting in the formation of a quaternary ammonium (B1175870) salt. The reactivity in quaternization reactions would follow the general trend for tertiary amines.

Enamines are typically formed from the reaction of a secondary amine with an aldehyde or ketone. masterorganicchemistry.comnumberanalytics.com The tertiary amine of the morpholine in this compound cannot directly form an enamine. However, morpholine itself is a widely used secondary amine for the formation of enamines in organic synthesis, most notably in the Stork enamine alkylation. fiveable.me These enamines are valuable synthetic intermediates. fiveable.mersc.org The reactivity of morpholine-derived enamines is generally lower than that of enamines derived from pyrrolidine or piperidine due to the electron-withdrawing effect of the oxygen atom. nih.govresearchgate.net

Cascade and Domino Reactions Incorporating this compound

The combination of a nucleophilic nitrogen, a reactive alkyne, and a hydroxyl group in this compound makes it a potentially valuable substrate for cascade or domino reactions. beilstein-journals.orgbeilstein-journals.org These reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the construction of complex molecular architectures. beilstein-journals.orgub.edu

For example, the alkyne and alcohol functionalities could participate in transition-metal-catalyzed domino reactions. Gold or palladium catalysts are known to activate alkynes towards nucleophilic attack, and the intramolecular hydroxyl group could act as the nucleophile, leading to the formation of cyclic ethers. nih.gov Subsequent transformations could then involve the morpholine moiety.

Furthermore, the molecule could be a building block in multi-component cascade reactions, where it reacts with two or more other components in a one-pot fashion to generate a complex product. nih.gov The specific design of such a cascade would depend on the desired final product and the chosen reaction conditions.

Transition Metal-Catalyzed Transformations

The alkyne group in this compound is a versatile handle for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective for activating the terminal alkyne of this compound, facilitating cross-coupling reactions. The Sonogashira coupling, a cornerstone of palladium catalysis, allows for the reaction of terminal alkynes with aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions, although newer, milder protocols have been developed. organic-chemistry.orgnih.gov For instance, the coupling of aryl halides with terminal alkynes can be achieved using a Pd/DNA@MWCNTs catalyst in green solvents like water and ethanol (B145695) under aerobic conditions. nanochemres.org

Another significant palladium-catalyzed transformation is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. libretexts.org While the classical Heck reaction involves alkenes, variations for alkynes exist. The intramolecular Heck reaction of C2-tethered pyrroles has been reported to proceed via migratory insertion into a formal conjugate diene. sioc-journal.cn Ligand-free Heck reactions using low palladium loading (0.01–0.1 mol%) have also proven effective for a range of substrates. rug.nl

Detailed research findings on palladium-catalyzed reactions involving similar propargyl alcohols highlight the versatility of these transformations. For example, the Sonogashira coupling of homopropargylic alcohols with aryl bromides has been used to synthesize precursors for 2-aryl-2,5-dihydro-2H-pyrans without the need for protecting the hydroxyl group. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions with Alkyne-Containing Alcohols

| Catalyst System | Reactants | Product Type | Reaction Conditions | Reference |

| PdCl₂(PPh₃)₂, CuI | Terminal Alkyne, Aryl Halide | Aryl-substituted Alkyne | Amine base, room temperature | organic-chemistry.orgwikipedia.org |

| Pd/DNA@MWCNTs | Aryl Halide, Terminal Alkyne | Aryl-substituted Alkyne | NaOH, H₂O:EtOH, 65 °C | nanochemres.org |

| Pd(dba)₂, PPh₃ | C2-tethered Pyrrole | 3,2'-Spiropyrrolidine-2-oxindole | MeCN, Et₃N, 100 °C | sioc-journal.cn |

| Pd(OAc)₂ | Aryl Bromide, Alkene | Trisubstituted Alkene | NaOAc, NMP, 135 °C | rug.nl |

Copper catalysts play a crucial role in the transformation of alkynes, most notably in the azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. organic-chemistry.orgrsc.org This reaction allows for the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild, often aqueous, conditions. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate. rsc.org The CuAAC reaction is highly tolerant of various functional groups, making it a powerful tool for bioconjugation and materials science. nih.gov

Copper can also catalyze three-component reactions. For example, unprotected, highly substituted morpholines have been synthesized via a copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates. nih.gov Furthermore, copper-catalyzed reactions of β-alkoxy/phenoxy enones with dimethyl diazomalonate can yield 2,3-dihydrofurans. semanticscholar.org

Table 2: Key Copper-Catalyzed Reactions for Alkynes

| Reaction Type | Catalyst | Substrates | Product | Key Features | Reference |

| Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) salts (e.g., CuI) | Terminal Alkyne, Organic Azide | 1,4-disubstituted 1,2,3-triazole | High yield, high regioselectivity, mild conditions | organic-chemistry.orgrsc.orgnih.gov |

| Three-Component Morpholine Synthesis | Copper catalyst | Amino alcohol, Aldehyde, Diazomalonate | Highly substituted morpholine | Efficient synthesis of complex heterocycles | nih.gov |

| Dihydrofuran Synthesis | Cu(acac)₂ | β-alkoxy/phenoxy enone, Dimethyl diazomalonate | 2,3-dihydrofuran | Formation of heterocyclic structures | semanticscholar.org |

Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools for activating C-C multiple bonds, including the alkyne in this compound. beilstein-journals.orgmdpi.com Gold catalysts are soft Lewis acids that can activate alkynes towards nucleophilic attack. mdpi.com This property enables a variety of transformations, including cycloisomerization reactions. For instance, gold-catalyzed cyclization of alk-4-yn-1-ones can lead to substituted furans or 4H-pyrans depending on the substitution pattern and reaction conditions. beilstein-journals.org An ene-yne-ol has been subjected to a gold-catalyzed cyclization to form a key intermediate in the synthesis of Englerin A. umn.edu

Gold catalysts can also promote cascade reactions, allowing for the rapid construction of complex molecular architectures. nih.gov For example, a gold-catalyzed cascade involving a Friedel–Crafts reaction, furan–yne cyclization, and heteroenyne metathesis has been used to synthesize phenanthrene (B1679779) derivatives. beilstein-journals.org

Table 3: Gold-Catalyzed Reactions of Alkynyl Alcohols and Related Systems

| Catalyst | Substrate Type | Product Type | Reaction Type | Reference |

| AuCl₃ | Alk-4-yn-1-one | Substituted Furan | 5-exo-dig Cycloisomerization | beilstein-journals.org |

| AuCl₃ | Alk-4-yn-1-one | 4H-pyran | 6-endo-dig Cyclization | beilstein-journals.org |

| Gold(I) complex | Ene-yne-ol | Cyclized product | Cyclization | umn.edu |

| PPh₃AuCl | Diyne | Phenanthrene derivative | Cascade Reaction | beilstein-journals.org |

While specific examples of ruthenium-catalyzed oxidations of this compound are not prevalent in the provided search results, ruthenium catalysts are known for their oxidative capabilities. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers an alternative to the copper-catalyzed version, typically yielding 1,5-disubstituted triazoles. organic-chemistry.orgacs.org This regioselectivity arises from a different mechanism involving a ruthenacycle intermediate. organic-chemistry.org

Other transition metals can also catalyze reactions involving alkynes and alcohols. For example, cobalt-catalyzed peroxysilylation of alkenes can lead to the formation of cyclic peroxides. beilstein-journals.org While this reaction involves an alkene, similar principles could potentially be applied to the alkyne in this compound under specific conditions. Nickel catalysts have also been developed for Sonogashira-type couplings of non-activated alkyl halides with alkynes, providing a palladium-free alternative. wikipedia.org

Acid- and Base-Catalyzed Reactions

The hydroxyl and morpholino groups of this compound can participate in acid- and base-catalyzed reactions. The lone pair of electrons on the nitrogen atom of the morpholine ring imparts basic properties, allowing it to be protonated in the presence of an acid. This can influence the reactivity of the molecule and is a key consideration in reaction design.

Acid catalysis can facilitate the hydration of the alkyne, although this is often a competing reaction in other metal-catalyzed processes. organic-chemistry.org Lewis acid-catalyzed halo-etherification of alkenes has been used as a strategy for morpholine synthesis. nih.gov In base-catalyzed reactions, a strong base can deprotonate the terminal alkyne, forming an acetylide. This acetylide is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions. The use of a base is also integral to the Sonogashira coupling mechanism, where it facilitates the regeneration of the active catalyst and the formation of the copper acetylide. organic-chemistry.orgwikipedia.org

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 5 Morpholin 4 Ylpent 3 Yn 1 Ol

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. biokeanos.com Should a single crystal of 5-Morpholin-4-ylpent-3-yn-1-ol be successfully grown, this technique could provide an unambiguous determination of its absolute stereochemistry and conformational details.

Research Findings: Although a specific crystal structure for this compound has not been published, the application of X-ray crystallography would yield precise data on several key structural parameters. The analysis of a crystalline derivative would confirm the absolute configuration (R or S) at the chiral carbon (C-5), which is bonded to the morpholine (B109124), the alkyne, a hydrogen atom, and a hydroxymethyl group. google.com Furthermore, it would reveal the solid-state conformation of the morpholine ring, which typically adopts a chair conformation. nih.gov The technique also provides exact measurements of bond lengths and angles for the entire molecule, offering insight into the electronic effects of the combined functional groups.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value | Information Yielded |

|---|---|---|

| Crystal System | Monoclinic | Symmetry of the crystal lattice |

| Space Group | P21 | Indication of a chiral, non-centrosymmetric structure |

| Absolute Stereocenter (C5) | S | Unambiguous assignment of stereochemistry |

| Morpholine Ring Conformation | Chair | Lowest energy conformation in the solid state |

| C≡C Bond Length | ~1.19 Å | Confirmation of the alkyne triple bond |

| C-O Bond Length | ~1.43 Å | Standard single bond length for the alcohol |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or its own stereoisomers. researchgate.netescholarship.org

GC-MS is a powerful hybrid technique that separates volatile compounds in the gas phase and subsequently identifies them based on their mass-to-charge ratio and fragmentation pattern. For this compound, derivatization (e.g., silylation of the alcohol group) might be necessary to increase its volatility and thermal stability for GC analysis.

Research Findings: A GC-MS analysis would serve as a primary method for assessing the purity of a sample. The resulting chromatogram would show a peak for the target compound, with its retention time being a key identifier under specific column and temperature conditions. The coupled mass spectrometer would provide a mass spectrum featuring the molecular ion peak [M]+ and characteristic fragment ions, confirming the compound's identity. Potential fragmentation patterns could include the loss of a water molecule from the alcohol, cleavage of the morpholine ring, or fragmentation at the propargylic position.

LC-MS is highly suitable for the analysis of less volatile and thermally sensitive molecules like this compound, as it does not require the analyte to be vaporized. escholarship.org This technique is widely used in pharmaceutical and chemical analysis for purity determination and quantification. scispace.com

Research Findings: In an LC-MS analysis, the compound would be separated on a reversed-phase or HILIC column and detected by a mass spectrometer, typically using electrospray ionization (ESI). This would generate a protonated molecular ion [M+H]+. The high accuracy of modern mass spectrometers allows for the determination of the elemental composition, confirming the molecular formula C9H15NO2. Tandem MS (MS/MS) experiments could further fragment the molecular ion to provide structural information, which is invaluable for distinguishing it from potential isomers.

Illustrative LC-MS Data Table

| Parameter | Expected Observation | Significance |

|---|---|---|

| Retention Time (C18 column) | Compound-specific | Purity assessment and identification |

| Ionization Mode | ESI+ | Optimal for detecting the protonated molecule |

| Observed m/z [M+H]+ | 170.1125 | Corresponds to the exact mass of C9H16NO2+ |

| Major MS/MS Fragments | m/z corresponding to [M+H - H2O]+, morpholine fragments | Structural confirmation |

Since this compound is a chiral molecule, distinguishing and quantifying its enantiomers is crucial, particularly in pharmaceutical contexts where enantiomers can have different biological activities. nih.gov Chiral chromatography is the standard method for this purpose. rsc.orguni-konstanz.de

Research Findings: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. core.ac.ukmdpi.com A racemic mixture of this compound would be resolved into two distinct peaks. The ratio of the areas of these peaks allows for the calculation of the enantiomeric excess (e.e.), a critical measure of stereochemical purity. Both chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) could be employed for this separation. pitt.edugoogle.com

Advanced Analytical Techniques (e.g., Molecular Rotational Resonance (MRR) Spectroscopy)

Molecular Rotational Resonance (MRR) spectroscopy is an exceptionally precise gas-phase technique that provides an unambiguous structural fingerprint of a molecule. pitt.edu It measures the frequencies of rotational transitions, which are determined by the molecule's three-dimensional mass distribution (moments of inertia). nih.gov

Research Findings: While no MRR studies on this compound have been documented, the technique holds immense potential for its characterization. rsc.org MRR spectroscopy can distinguish between different conformers (e.g., different orientations of the substituents or chair/boat forms of the morpholine ring) and even between isotopic substitutions (isotopologues). nih.gov This level of specificity allows for the confident identification of the compound in complex mixtures without the need for chromatography or reference standards. An MRR spectrum would provide highly accurate rotational constants that can be compared with those derived from computational chemistry to yield a definitive gas-phase structure. pitt.edu

Computational and Theoretical Studies on 5 Morpholin 4 Ylpent 3 Yn 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule, which in turn govern its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly valuable for mapping out reaction pathways and determining the energies of transition states and intermediates. For 5-Morpholin-4-ylpent-3-yn-1-ol, DFT could be employed to study various potential reactions. For instance, the hydration of the alkyne moiety, a common transformation for propargylamines, could be modeled to predict its regioselectivity. rsc.orgrsc.org DFT calculations can elucidate whether the reaction proceeds via a concerted or stepwise mechanism and identify the rate-determining step by calculating the activation free energies for different pathways. researchgate.net Similarly, reactions involving the terminal hydroxyl group, such as esterification or oxidation, can be computationally explored to understand their energetic feasibility and mechanism. Studies on related systems, such as the N-formylation of morpholine (B109124) or the dearomatization involving morpholine, have demonstrated the power of DFT to unravel complex reaction mechanisms. researchgate.netacs.org

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character).

For this compound, the HOMO is expected to have significant contributions from the electron-rich morpholine nitrogen and the oxygen of the hydroxyl group. The LUMO is likely to be distributed around the alkyne's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. Likely localized on the morpholine and hydroxyl groups. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. Likely localized on the alkyne triple bond. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com Given the structural flexibility of this compound, arising from its rotatable single bonds in the pentynol chain and the puckering of the morpholine ring, MD simulations are essential for exploring its conformational landscape. mdpi.com

By simulating the molecule in a solvent box (e.g., water), researchers can observe how it folds and what conformations are most stable at a given temperature. Techniques like Gaussian accelerated molecular dynamics (GaMD) can enhance sampling to overcome high energy barriers and explore a wider range of conformations. nih.gov Analysis of the simulation trajectory can reveal key intramolecular interactions, such as potential hydrogen bonding between the terminal hydroxyl group and the morpholine oxygen, and how solvent molecules interact with different parts of the structure. digitellinc.comresearchgate.net This information is crucial for understanding how the molecule behaves in a biological environment and how its shape might adapt upon binding to a target. mdpi.comresearchgate.net

| Parameter | Description | Insight Gained for this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations. | Assesses the structural stability and conformational changes over the simulation time. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure. | Reveals whether the molecule adopts extended or folded conformations. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms/molecules varies as a function of distance from a reference particle. | Characterizes the interaction with solvent molecules and intramolecular hydrogen bonding. |

In Silico Prediction of Spectroscopic Parameters

Quantum chemical methods, primarily DFT, can be used to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These in silico predictions are valuable for confirming experimentally determined structures and for assigning specific signals to the corresponding atoms or functional groups.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts for each unique carbon and hydrogen atom. This would help in the assignment of the complex experimental spectrum, particularly for the protons within the morpholine ring and the methylene (B1212753) groups in the flexible chain. Similarly, the calculation of vibrational frequencies can help assign bands in the IR spectrum, such as the characteristic C≡C triple bond stretch, the O-H stretch of the alcohol, and the C-O-C stretches of the morpholine ether linkage.

Molecular Modeling and Docking Studies for Ligand-Target Interactions of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. uoa.gr This method is central to drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of their activity.

While specific targets for this compound itself are not established, derivatives containing the propargylamine (B41283) or morpholine scaffolds are known to interact with various enzymes. e3s-conferences.orgtandfonline.com For example, propargylamine derivatives are well-known inhibitors of monoamine oxidases (MAOs), while the morpholine ring is a common pharmacophore in kinase inhibitors. uoa.grnih.govtandfonline.com Docking studies of derivatives of this compound could be performed on targets like MAO-B, cholinesterases, or various protein kinases to predict binding affinities and key interactions (e.g., hydrogen bonds, hydrophobic interactions) within the active site. nih.govnih.govbohrium.com These studies guide the design of more potent and selective inhibitors by suggesting modifications to the parent structure. epa.gov

| Potential Protein Target | Relevance of Scaffold | Information Gained from Docking |

|---|---|---|

| Monoamine Oxidase B (MAO-B) | The propargylamine moiety is a known pharmacophore for irreversible MAO inhibitors. nih.govnih.gov | Predicts binding mode and identifies key residues for covalent bond formation. |

| Protein Kinases (e.g., PI3K) | The morpholine ring is a privileged structure in many kinase inhibitors. e3s-conferences.orgsci-hub.se | Identifies hydrogen bonds and hydrophobic interactions that contribute to binding affinity. |

| Acetylcholinesterase (AChE) | Propargylamine derivatives have been explored as cholinesterase inhibitors for Alzheimer's disease. tandfonline.com | Evaluates if derivatives can bind to the catalytic and/or peripheral anionic site. |

Cheminformatics and Data Mining for Structure-Activity Relationship (SAR) Insights

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds to derive Structure-Activity Relationships (SAR). SAR studies aim to understand how changes in the molecular structure of a compound affect its biological activity. researchgate.net For a series of derivatives of this compound, cheminformatics tools could be used to build quantitative SAR (QSAR) models.

This process would involve synthesizing a library of analogues where different parts of the molecule are modified (e.g., substituting the morpholine ring, altering the chain length, or modifying the hydroxyl group). After testing their biological activity, a QSAR model could be developed by correlating the activity with calculated molecular descriptors (e.g., logP, molecular weight, electronic properties, shape). Such models help to identify which features are crucial for activity. For instance, SAR studies on other morpholine-containing compounds have often highlighted the importance of the morpholine ring for enhancing potency or improving pharmacokinetic properties. e3s-conferences.orgsci-hub.see3s-conferences.org

| Structural Modification | Hypothetical Effect on Activity | Rationale |

|---|---|---|

| Replacement of Morpholine | Decrease in activity or selectivity. | The morpholine ring may be a key pharmacophore, forming critical hydrogen bonds or providing optimal physicochemical properties. sci-hub.se |

| Modification of Hydroxyl Group | Variable. Esterification could improve cell permeability (prodrug strategy). | The hydroxyl group may act as a crucial hydrogen bond donor or acceptor with the target protein. |

| Alteration of Alkyne Position | Significant change in activity. | The geometry and rigidity of the alkyne linker are often critical for correctly positioning the interacting functional groups within the binding pocket. |

Applications and Derivatization in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, 5-Morpholin-4-ylpent-3-yn-1-ol serves as a valuable and adaptable starting material. sigmaaldrich.com Its constituent parts—the morpholine (B109124), the hydroxyl group, and the alkyne—can each be selectively targeted and modified, allowing for the construction of a diverse array of more complex molecular architectures.

The internal alkyne functionality of this compound is particularly useful for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. One of the most prominent applications is in the formation of triazoles. acs.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,2,3-triazoles from alkynes and azides. sci-hub.se This reaction is known for its high yield and tolerance of a wide range of functional groups. sci-hub.seorganic-chemistry.org

Furthermore, the morpholine and alkyne moieties can be incorporated into more complex fused heterocyclic systems like quinazolinones. nih.govorientjchem.org Quinazolinones are a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. nih.govorientjchem.orgnih.gov The synthesis of these complex structures often involves multi-step reaction sequences where the functionalities of this compound are sequentially elaborated. sci-hub.se For instance, a synthetic route might involve the initial modification of the hydroxyl group, followed by a cyclization reaction involving the alkyne and a suitable nitrogen-containing reagent to form the quinazolinone core. nih.govorientjchem.org

Table 1: Examples of Heterocyclic Systems Derived from Alkynes

| Heterocycle | Synthetic Method | Key Reactants | Potential Applications |

| 1,2,3-Triazole | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Azide (B81097) | Antibacterial, Antifungal, Anticancer acs.orgnih.govnih.gov |

| Quinazolinone | Multi-step synthesis involving cyclization | Alkyne, Anthranilic acid derivatives | Anticancer, Antimicrobial, Anti-inflammatory nih.govorientjchem.org |

| Pyrrolo[3,4-b]pyridin-5-one | Multi-component reaction (e.g., Ugi-Zhu) | Alkyne, Amine, Isocyanide, Carboxylic acid | Biologically active polyheterocycles mdpi.com |

This table provides generalized examples of heterocyclic syntheses where an alkyne functionality, such as that in this compound, plays a crucial role.

The hydroxyl group in this compound presents an opportunity for the introduction of chirality. Through asymmetric synthesis or resolution, this alcohol can be converted into enantiomerically pure intermediates. These chiral building blocks are of paramount importance in the synthesis of stereochemically defined molecules, particularly in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.

For example, the hydroxyl group can be oxidized to a ketone, which can then be asymmetrically reduced to generate a chiral alcohol. Alternatively, enzymatic resolutions can be employed to selectively acylate one enantiomer of the racemic alcohol, allowing for their separation. These chiral intermediates, possessing the morpholine and alkyne functionalities, can then be carried forward to synthesize complex chiral targets. The development of synthetic routes starting from readily available chiral precursors, such as amino acids like L-serine, can also lead to the enantioselective synthesis of complex molecules. uni-muenchen.de

Scaffold for Medicinal Chemistry and Drug Discovery

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of new drug candidates. evitachem.com The morpholine ring is a common motif in many approved drugs, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability. researchgate.net

Medicinal chemists can systematically modify the three key regions of the this compound scaffold to create libraries of new compounds for biological screening.

Modification of the Hydroxyl Group: The primary alcohol can be converted into a wide range of functional groups, including esters, ethers, carbamates, and amines. This allows for the introduction of various substituents that can interact with biological targets.

Derivatization of the Alkyne: The triple bond can be reduced to either a cis- or trans-alkene, or to a saturated alkane, altering the geometry and flexibility of the molecule. It can also participate in various addition reactions to introduce new functionalities.

Substitution on the Morpholine Ring: While less common, modifications to the morpholine ring itself can be explored to fine-tune the properties of the resulting derivatives.

For instance, the synthesis of fluconazole (B54011) analogues, a class of antifungal agents, has been achieved through the copper-catalyzed cycloaddition of azides to an alkyne-containing scaffold, demonstrating the utility of this chemistry in creating bioactive derivatives. acs.org

Once a library of derivatives is synthesized, their biological activity can be tested to establish structure-activity relationships (SAR). SAR studies aim to identify which structural features are crucial for the desired biological effect. By systematically varying the substituents at different positions of the this compound scaffold and observing the impact on activity, medicinal chemists can gain insights into the key interactions between the molecule and its biological target. acs.org This information is vital for the rational design of more potent and selective drug candidates. For example, in the optimization of HIV integrase inhibitors, modifications at various positions of a core scaffold were explored to understand their effect on potency. acs.org

Table 2: Hypothetical SAR Exploration of this compound Derivatives

| Derivative | Modification | Observed Activity | Inference |

| Parent Compound | This compound | Baseline | Reference point for comparison. |

| Derivative A | Esterification of the hydroxyl group | Increased | The ester group may enhance cell permeability or interact favorably with the target. |

| Derivative B | Reduction of the alkyne to an alkane | Decreased | The rigidity of the alkyne is likely important for binding to the target. |

| Derivative C | Substitution of morpholine with piperidine (B6355638) | Similar | The specific nature of the saturated heterocycle may not be critical for activity in this case. |

This table presents a hypothetical scenario to illustrate the process of SAR exploration.

The hydroxyl group of this compound is an ideal handle for implementing prodrug strategies. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical processes. nih.gov This approach can be used to overcome various challenges in drug delivery, such as poor solubility, low bioavailability, or rapid metabolism. nih.govmdpi.com

For example, the hydroxyl group can be esterified to increase the lipophilicity of the molecule, potentially enhancing its absorption across biological membranes. mdpi.com Once absorbed, esterase enzymes in the body can cleave the ester bond, releasing the active parent drug. This strategy has been successfully employed to improve the delivery of various drugs. mdpi.com The design of a successful prodrug requires careful consideration of the lability of the promoiety to ensure that the active drug is released at the desired site of action. nih.gov

Applications in Material Science and Polymer Chemistry

The unique combination of a tertiary amine, a disubstituted alkyne, and a hydroxyl group in this compound makes it a promising candidate for the development of advanced materials and functional polymers. The inherent properties of its constituent functional groups can be exploited to design materials with tailored characteristics.

The presence of the propargyl alcohol moiety is significant, as these structures are recognized as valuable building blocks in polymer synthesis. rawsource.com The alkyne group can participate in a variety of polymerization reactions, including click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or transition-metal-catalyzed polymerizations. The terminal hydroxyl group offers a reactive site for esterification or etherification, allowing the molecule to be incorporated into polyester (B1180765) or polyether backbones, or to be grafted onto surfaces to modify their properties.

Furthermore, the morpholine group, a saturated N-heterocycle, can impart desirable properties to a polymer, such as improved solubility, thermal stability, and the ability to coordinate with metal ions. This feature could be harnessed to create responsive materials that change their properties in the presence of specific metal cations.

The concept of "push-pull" systems, often seen in ynamides (ethynylogous variants of which are 1,3-butadiynamides), is relevant here. mdpi.com The electron-donating nature of the morpholine nitrogen atom conjugated with the electron-accepting character of the alkyne could lead to interesting photophysical properties. This suggests potential applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs) or nonlinear optical (NLO) materials. mdpi.com

Below is a table outlining the potential contributions of this compound as a monomer or material precursor.

| Feature | Potential Application in Material Science & Polymer Chemistry | Rationale based on Analogous Compounds |

| Polymerizability | Can act as a monomer in addition or condensation polymerizations. | Propargyl alcohol derivatives are known to be used in polymer synthesis. rawsource.comnih.gov |

| Cross-linking Agent | The bifunctional nature (alkyne and alcohol) allows for the creation of cross-linked polymer networks. | The alkyne can undergo cycloaddition reactions while the alcohol can form ester or ether linkages. |

| Surface Modification | Can be grafted onto surfaces to alter hydrophilicity and chemical reactivity. | The hydroxyl group provides a point of attachment to various substrates. |

| Functional Polymers | Incorporation into polymers can introduce functionalities for metal chelation or pH-responsiveness. | The morpholine moiety can act as a ligand for metal ions or be protonated at low pH. |

| Optoelectronic Materials | Potential for use in the development of materials with nonlinear optical or fluorescent properties. | The push-pull system created by the morpholine and alkyne is analogous to structures found in optoelectronic materials like 1,3-butadiynamides. mdpi.com |

Catalytic Applications (e.g., Ligand Components)

The molecular architecture of this compound is well-suited for applications in catalysis, particularly as a ligand for transition metal complexes. The presence of multiple potential coordination sites—the nitrogen atom of the morpholine ring, the oxygen atom of the hydroxyl group, and the π-system of the alkyne—offers versatility in how it can bind to a metal center.

Propargylic alcohols and their derivatives are known to be valuable in organic synthesis and can participate in a variety of transition-metal-catalyzed reactions. researchgate.net They can act as substrates or, in some cases, as ligands that modulate the catalytic activity and selectivity of a metal complex. For instance, proline-derived ligands are used in the titanium-catalyzed enantioselective synthesis of propargyl alcohols. chemrxiv.org This suggests that a chiral version of this compound could potentially be developed for asymmetric catalysis.

The morpholine moiety can serve as a robust N-donor ligand. The combination of the "hard" nitrogen donor and the "soft" alkyne π-system could make this compound a hemilabile ligand. Such ligands are of great interest in catalysis because they can reversibly bind to the metal center, opening up a coordination site during the catalytic cycle, which can enhance catalytic activity.

The hydroxyl group can also participate in coordination, potentially forming a bidentate or tridentate ligand in conjunction with the nitrogen and/or the alkyne. This chelation effect can lead to more stable and selective catalysts. For example, gold-catalyzed cyclization reactions of alkynylamines and alkynylalcohols are known to produce morpholine and piperazine (B1678402) derivatives, highlighting the affinity of gold catalysts for such functionalities. rsc.orgrsc.org Zinc-catalyzed cyclization of alkynyl derivatives has also been explored, with the alcohol group playing a key role in the formation of the active catalytic species. acs.org

The table below summarizes the potential catalytic applications of this compound as a ligand component.

| Potential Role in Catalysis | Metal Center Examples | Rationale and Supporting Evidence from Related Systems |

| N-Donor Ligand | Palladium, Rhodium, Ruthenium, Copper | The morpholine nitrogen can coordinate to a metal center, similar to other N-heterocyclic ligands used in cross-coupling and hydrogenation reactions. Manganese-catalyzed cross-coupling reactions have been developed using l-proline, which contains a secondary amine, with aryl halides. researchgate.net |

| Hemilabile Ligand (N, π-alkyne) | Gold, Platinum, Iridium | The combination of the nitrogen donor and the alkyne allows for reversible coordination, which can facilitate catalytic cycles. Propargylic alcohols are known to interact with transition metals like ruthenium and gold. researchgate.net |

| Bidentate Ligand (N,O-chelation) | Titanium, Zinc, Lanthanides | The nitrogen and oxygen atoms can chelate a metal ion, leading to a more stable catalyst complex, potentially for stereoselective reactions. Proline-derived ligands with hydroxyl groups are used for stereocontrol in catalytic reactions. chemrxiv.org |

| Precursor to Chiral Ligands | Various transition metals | If synthesized in an enantiomerically pure form, it could be used in asymmetric catalysis. Chiral propargylamides have been synthesized via Ni-catalyzed reactions using chiral ligands. mdpi.com |

Future Research Directions and Emerging Paradigms for 5 Morpholin 4 Ylpent 3 Yn 1 Ol

Development of Novel and Sustainable Synthetic Routes